2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multi-step reactions starting from basic heterocyclic compounds. For instance, Dave et al. (2007) describe a synthesis route involving the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes, followed by cyclo-condensation to yield thiazolidinones and Mannich bases, highlighting the compound's complex synthetic pathway and potential for pharmacological application (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been elucidated through various instrumental methods. Hlazunova (2020) synthesized and characterized the structures of salts of this compound, confirming their chemical structure using 1H NMR spectroscopy, LC-MS, and elemental analysis, showcasing the compound's ability to form salts with different metal ions (Hlazunova, 2020).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, leading to the synthesis of novel compounds with diverse properties. The reaction of the triazole compound with different reagents can yield a wide range of derivatives, demonstrating its versatility as a chemical precursor. For example, Hwang et al. (2006) discuss the synthesis of a novel compound through the reaction of a triazole derivative with carbon disulfide, highlighting the compound's reactivity and potential for creating new molecular structures (Hwang et al., 2006).
Future Directions
properties
IUPAC Name |
2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-14(22)12-4-2-1-3-11(12)9-17-20-13(18-19-15(20)23)10-5-7-16-8-6-10/h1-9H,(H,19,23)(H,21,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZUQWWUFOYMJY-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
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